1-[4-(2-propyn-1-yloxy)benzoyl]azepane
Description
1-[4-(2-Propyn-1-yloxy)benzoyl]azepane is a seven-membered azepane ring substituted at the 1-position with a benzoyl group bearing a para-oriented 2-propyn-1-yloxy (propargyloxy) moiety. The compound’s structure combines the conformational flexibility of the azepane ring with the electron-withdrawing and reactive alkyne group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions between 4-(2-propyn-1-yloxy)benzoyl chloride and azepane under basic conditions .
Properties
IUPAC Name |
azepan-1-yl-(4-prop-2-ynoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-19-15-9-7-14(8-10-15)16(18)17-11-5-3-4-6-12-17/h1,7-10H,3-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVRGRDKBTBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azepane Derivatives
Reactivity and Functional Group Impact
- Propargyloxy Group : The alkyne in this compound enables bioorthogonal "click chemistry," facilitating conjugation with biomolecules or polymers for targeted drug delivery . This contrasts with the trifluoromethyl analog, which lacks reactive sites but offers superior metabolic stability due to fluorine’s electronegativity .
- Phenoxyethoxy Group: The meta-oriented phenoxyethoxy substituent in 1-[3-(2-phenoxyethoxy)benzoyl]azepane introduces steric hindrance, reducing membrane permeability compared to the para-substituted propargyloxy derivative .
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl derivative exhibits higher logP values (~3.1) compared to the propargyloxy analog (~2.8), enhancing its ability to cross lipid membranes .
- Solubility: The pyridinyl derivative (1-(pyridin-3-yl)azepane) demonstrates higher aqueous solubility due to its basic nitrogen, whereas the phenoxyethoxy analog’s bulkiness reduces solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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